REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[C:4]([CH2:9][CH3:10])[CH:3]=1.[Li]CCCC.[B:16](OC)([O:19]C)[O:17]C>C1COCC1>[CH2:9]([C:4]1[CH:3]=[C:2]([B:16]([OH:19])[OH:17])[CH:7]=[CH:6][C:5]=1[F:8])[CH3:10]
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Name
|
|
Quantity
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0.32 mL
|
Type
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reactant
|
Smiles
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B(OC)(OC)OC
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Type
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CUSTOM
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Details
|
stirring from −78° C. to rt over 3 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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was added
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Type
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WAIT
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Details
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The reaction was left
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Type
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CUSTOM
|
Details
|
It was quenched with 1.0 N HCl (2 mL)
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Type
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EXTRACTION
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Details
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extracted with EtOAc
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Type
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WASH
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Details
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washed with Na2S2O3, brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CUSTOM
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Details
|
After evaporation of the solvent
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Type
|
CUSTOM
|
Details
|
the crude solid product was purified by silica gel column chromatography
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Type
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WASH
|
Details
|
eluting with gradient CH2Cl2 in hexanes (0-15%)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=C(C=CC1F)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 170 mg | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |